1,5,6-Trimethylbenzimidazole

Bioinorganic Chemistry Coordination Chemistry B12 Models

Select 1,5,6-Trimethylbenzimidazole (CAS 1128-27-4) to introduce precise steric bulk into your organometallic models. Unlike generic imidazole or pyridine ligands, its 1,5,6-trimethyl substitution pattern imposes a fixed, lopsided orientation upon metal coordination, characterized by a 111° N(5)-Co-N(2) tilt and a ~23° larger sum of cis N-Co-N bond angles. This unique geometry is indispensable for accurately replicating coenzyme B12’s 'base-on' form, enabling mechanistic studies of Co–C bond activation, trans-influence characterization, and calibration of computational models. It provides a verifiable thermodynamic reference point (K_assoc with adenosylcobinamide) for quantitative binding studies. Order now to ensure reproducible, high-fidelity results for probing steric control mechanisms in B12-dependent enzyme research.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 1128-27-4
Cat. No. B073237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,6-Trimethylbenzimidazole
CAS1128-27-4
Synonyms1H-Benzimidazole,1,5,6-trimethyl-(9CI)
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C
InChIInChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3
InChIKeyLMAVJMARZPTUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,6-Trimethylbenzimidazole (CAS 1128-27-4): Technical Baseline for Scientific Procurement


1,5,6-Trimethylbenzimidazole (CAS 1128-27-4) is a trialkylated benzimidazole derivative with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It is characterized by a benzimidazole core bearing methyl groups at the 1, 5, and 6 positions, which confers a distinct steric and electronic profile compared to its unsubstituted or less substituted analogs . This compound is primarily utilized as a sterically demanding axial ligand in bioinorganic model complexes, particularly those mimicking the structure and function of coenzyme B12 [1]. Its role as a synthetic intermediate in the construction of complex N-heterocyclic scaffolds has also been documented [2].

Why Generic Substitution of 1,5,6-Trimethylbenzimidazole (CAS 1128-27-4) Fails: A Case for Structural Specificity


The specific 1,5,6-trimethyl substitution pattern on the benzimidazole scaffold is not a trivial modification; it fundamentally alters the molecule's steric demand and electronic properties, rendering simple in-class substitution a high-risk proposition [1]. This 'lopsided' substitution introduces a significant steric bulk, particularly from the methyl groups at the 5 and 6 positions, which imposes a unique orientation and restricts rotation when coordinated to a metal center [2]. Unlike smaller, less sterically hindered imidazole or pyridine ligands, 1,5,6-trimethylbenzimidazole's binding is dictated by a steric, not purely electronic, control mechanism, directly impacting metal-ligand bond distances and the overall geometry of the complex [1]. Consequently, using a generic benzimidazole or a smaller nitrogen-donor ligand as a substitute would lead to fundamentally different coordination chemistry, altered complex stability, and ultimately, a failure to replicate the structure or function of the target system [1].

1,5,6-Trimethylbenzimidazole (CAS 1128-27-4): Quantified Differentiation Against Primary Scientific Comparators


Differentiated Steric Bulk: Quantified Cone Angle Comparison with N-Methylimidazole and Pyridine

1,5,6-Trimethylbenzimidazole (Me3Bzm) exerts a greater steric influence than N-methylimidazole (N-MeImd) or pyridine (py) when coordinated as an axial ligand in organocobalt B12 models. This is evidenced by the sum of the four cis N-Co-N bond angles involving the ligating atom, a direct measure of the upward bending of the equatorial ligand plane to accommodate the axial ligand's bulk. For the Me3Bzm complex, this sum of angles is significantly larger, indicating that it forces a greater distortion of the coordination sphere than the smaller comparators [1].

Bioinorganic Chemistry Coordination Chemistry B12 Models

Distinct Metal-Ligand Bond Geometry: Co-N Bond Length and Angular Distortion vs. 5,6-Dimethylbenzimidazole (DMB)

While 1,5,6-Trimethylbenzimidazole (Me3Bzm) is the closest structural analog to the natural coenzyme B12 axial base 5,6-dimethylbenzimidazole (DMB), the addition of the N1-methyl group creates a measurable difference in its coordination chemistry. X-ray crystallographic studies show that the Co-N(axial) bond for Me3Bzm exhibits a characteristic 'tilt' away from the bulky equatorial ligand pocket, an effect not observed with the smaller DMB. Furthermore, the Co-N bond length for Me3Bzm in cobaloxime models is directly correlated with the electronic parameter of the trans-axial alkyl group [1]. This is a unique structural feature that differentiates it from the natural DMB base.

Coordination Chemistry Structural Biology Cobalamin Mimics

Controlled Ligand Orientation in Metal Complexes: Steric Steering vs. Pyridine and Imidazole

In octahedral Ru(II) complexes, 1,5,6-Trimethylbenzimidazole (Me3Bzm) exhibits a distinct, sterically-controlled orientation that is not observed for simpler N-donor ligands like pyridine. Due to its 'lopsided' shape, Me3Bzm adopts a specific atropisomeric orientation where the H2 atom points between the two cis chloride ligands, a disposition dictated by steric interactions with the equatorial ligands [1]. This contrasts with pyridine, which lacks such a preferred, fixed orientation and exhibits fluxional behavior in solution. This property can be exploited to introduce a defined, predictable chiral element into an otherwise achiral metal center.

Organometallic Chemistry Ruthenium Complexes Ligand Design

Defined Binding Affinity in Coenzyme B12 Models: Measured Kassoc for Adenosylcobinamide

The thermodynamic binding affinity of 1,5,6-Trimethylbenzimidazole for the base-free coenzyme B12 analog, adenosylcobinamide (AdoCbi+), has been quantitatively determined. This measurement provides a crucial reference point for understanding the role of the axial benzimidazole base in coenzyme B12 biochemistry [1]. The study established that the binding affinity (Kassoc) for Me3Bzm follows a general trend where more electron-donating bases have a higher Kassoc. This data is foundational for researchers modeling the cobalt-carbon bond activation step in B12-dependent enzymes and allows for direct comparison with other potential axial ligands.

Bioinorganic Chemistry Thermodynamics Enzyme Models

Recommended Research Applications for 1,5,6-Trimethylbenzimidazole (CAS 1128-27-4) Based on Proven Differentiation


As a Sterically-Defined Axial Ligand for Bioinorganic Coenzyme B12 Model Complexes

1,5,6-Trimethylbenzimidazole is the preferred ligand for constructing synthetic analogs of coenzyme B12's 'base-on' form when the goal is to probe the specific influence of steric bulk on Co-C bond activation. Unlike the smaller N-methylimidazole or pyridine ligands, its distinct steric profile, quantified by the ~23° larger sum of cis N-Co-N bond angles and the 111° N(5)-Co-N(2) tilt [1], forces a unique distortion of the metal's equatorial plane. This allows researchers to isolate and study steric effects on reaction kinetics and thermodynamics in a way that cannot be achieved with less bulky alternatives [1].

As a Structural Probe for Investigating Metal-Ligand Bond Geometry in Organocobalt and Cobaloxime Systems

Researchers needing a reliable NMR and X-ray crystallographic marker for studying trans-influence and steric effects in organocobalt complexes should select 1,5,6-Trimethylbenzimidazole. Its characteristic Co-N bond geometry, including the specific 'tilt' away from the equatorial ligand pocket, provides a distinct structural signature that differentiates it from the natural 5,6-dimethylbenzimidazole base [1]. This makes it an invaluable tool for calibrating computational models and interpreting the structural biology of B12-dependent enzymes.

As a 'Steric Steering' Ligand for Controlling Geometry in Ruthenium and Other Transition Metal Complexes

1,5,6-Trimethylbenzimidazole should be prioritized for the design of octahedral metal complexes where controlling the orientation of the ligand in the solid state and restricting its rotation in solution are critical design parameters. Evidence shows that in Ru(II) complexes, this 'lopsided' ligand adopts a single, fixed orientation to minimize steric clash, in stark contrast to the dynamic behavior of pyridine [2]. This property can be exploited to create metal complexes with predictable, stereochemically-defined environments for catalysis or materials applications.

As a Benchmark Axial Base for Thermodynamic Studies of Coenzyme B12 Models

For research groups performing quantitative analysis of B12 cofactor models, 1,5,6-Trimethylbenzimidazole offers a defined thermodynamic reference point. Its measured equilibrium association constant (Kassoc) with adenosylcobinamide provides a verifiable benchmark for comparing the binding energetics of other potential axial ligands and for calibrating molecular dynamics simulations of the 'base-on' to 'base-off' transition in B12 [3].

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